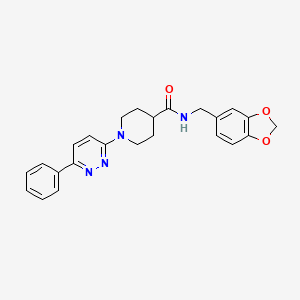![molecular formula C11H20N2O3 B3020479 Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate CAS No. 910443-37-7](/img/structure/B3020479.png)
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that has gained popularity as a recreational drug due to its euphoric and energizing effects. However, MDPV has also been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This results in the stimulation of the central nervous system and the production of euphoric and energizing effects.
Biochemical and Physiological Effects:
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and metabolism. It has also been shown to produce changes in brain activity, particularly in regions associated with reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate has several advantages for use in laboratory experiments, including its high potency, selectivity, and rapid onset of action. However, its potential for abuse and toxicity must also be taken into consideration, and appropriate safety measures must be implemented.
Direcciones Futuras
There are several potential future directions for research on Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate, including the development of novel therapeutic applications, the investigation of its long-term effects on the brain and body, and the exploration of its potential as a tool for studying the neurobiology of addiction and reward. Additionally, further research is needed to fully understand the mechanisms underlying its effects and to develop safer and more effective versions of the drug.
Métodos De Síntesis
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate is synthesized through a multi-step process that involves the reaction of pyrrolidine with 3,4-methylenedioxyphenylpropan-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with dimethylamino propyl chloride to yield Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of various psychiatric disorders such as depression, anxiety, and addiction. It has also been investigated for its potential as a cognitive enhancer and neuroprotectant.
Propiedades
IUPAC Name |
methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-12(2)5-4-6-13-8-9(7-10(13)14)11(15)16-3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCHJGPMSCQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)

![Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3020402.png)

![Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3020405.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3020412.png)
![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)



![1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B3020419.png)